molecular formula C7H13N3 B14438404 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile CAS No. 76680-62-1

2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile

Cat. No.: B14438404
CAS No.: 76680-62-1
M. Wt: 139.20 g/mol
InChI Key: DYNSRBFQZJZAPQ-UHFFFAOYSA-N
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Description

2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile is an organic compound with the molecular formula C7H13N3 It is characterized by the presence of a hydrazone functional group, which is formed by the reaction of a hydrazine with a ketone or aldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile typically involves the reaction of 2-methyl-3-oxopropanenitrile with isopropylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control of reaction conditions, higher yields, and improved safety. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted hydrazones.

Scientific Research Applications

2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile involves its interaction with biological molecules through the hydrazone functional group. This group can form stable complexes with metal ions and can act as a ligand in coordination chemistry. The compound can also interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]butanenitrile
  • 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]pentanenitrile
  • 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]hexanenitrile

Uniqueness

2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile is unique due to its specific hydrazone functional group and the presence of a nitrile group. These functional groups confer distinct chemical reactivity and potential applications in various fields. The compound’s structure allows for versatile modifications, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

76680-62-1

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-methyl-3-(2-propan-2-ylidenehydrazinyl)propanenitrile

InChI

InChI=1S/C7H13N3/c1-6(2)10-9-5-7(3)4-8/h7,9H,5H2,1-3H3

InChI Key

DYNSRBFQZJZAPQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNN=C(C)C)C#N

Origin of Product

United States

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